2'-(4-Chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]
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Overview
Description
2’-(4-Chlorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(4-Chlorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the benzoxazine core. The final step involves the spirocyclization to form the spiro linkage. Key reagents used in these reactions include substituted phenylhydrazines, acetophenone derivatives, and various catalysts such as cesium carbonate in methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
2’-(4-Chlorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities.
Scientific Research Applications
2’-(4-Chlorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spirocyclic structures.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 2’-(4-Chlorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to fit into binding sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-isobutyl-1,10b-dihydrospiro[1,5-c][1,3]benzoxazine]
- 9-Chloro-2-(4-chlorophenyl)-1’-isopropyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4’-piperidine]
Uniqueness
2’-(4-Chlorophenyl)-7’-methoxy-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is unique due to its specific substitution pattern and the presence of both methoxy and chlorophenyl groups.
Properties
Molecular Formula |
C22H23ClN2O2 |
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Molecular Weight |
382.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-7-methoxyspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane] |
InChI |
InChI=1S/C22H23ClN2O2/c1-26-20-7-5-6-17-19-14-18(15-8-10-16(23)11-9-15)24-25(19)22(27-21(17)20)12-3-2-4-13-22/h5-11,19H,2-4,12-14H2,1H3 |
InChI Key |
MEHSIEASXOREMU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC3(CCCCC3)N4C2CC(=N4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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